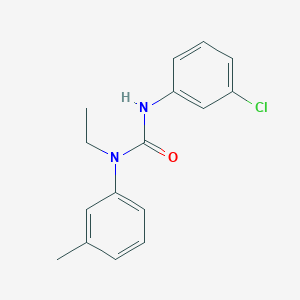![molecular formula C18H14N2O5 B15074745 Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 51544-24-2](/img/structure/B15074745.png)
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves the reaction of pyrrolo[1,2-b]pyridazine derivatives with benzoyl chloride and dimethyl acetylenedicarboxylate (DMAD) under controlled conditions . The reaction is usually carried out in a solvent such as methanol at low temperatures (around -5°C) to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with molecular targets through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in drug discovery or material science .
Comparison with Similar Compounds
Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can be compared with other similar compounds, such as:
- Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their physicochemical properties and applications.
Properties
CAS No. |
51544-24-2 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C18H14N2O5/c1-24-17(22)13-12-9-6-10-19-20(12)15(14(13)18(23)25-2)16(21)11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
XJJVGGJJKKPPQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


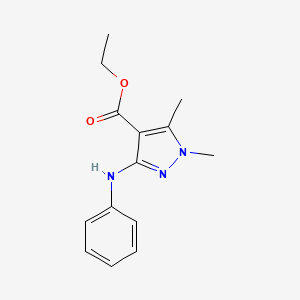
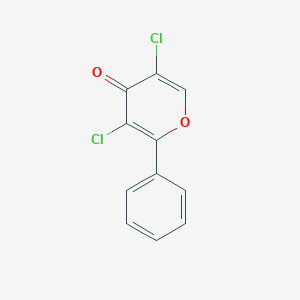
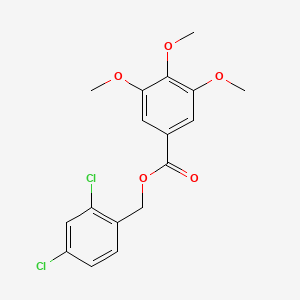
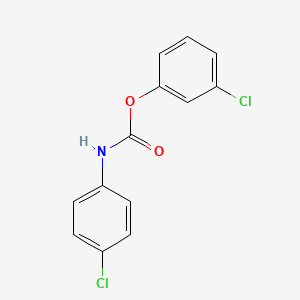
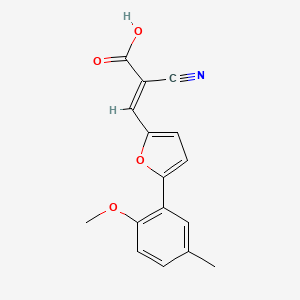
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
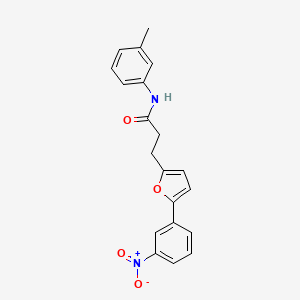
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
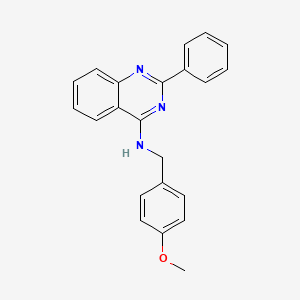
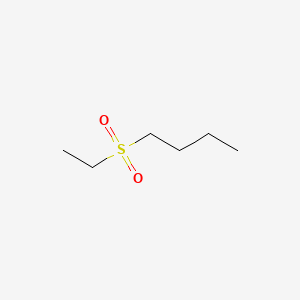
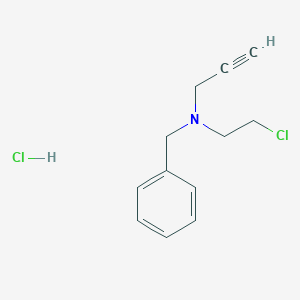
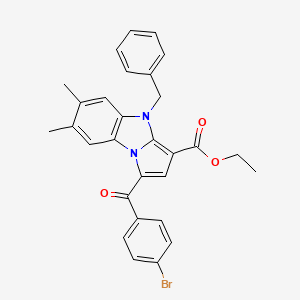
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
